molecular formula C8H15N3O2S B1448068 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1423024-95-6

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1448068
CAS No.: 1423024-95-6
M. Wt: 217.29 g/mol
InChI Key: WZDIZQUBZARQMM-UHFFFAOYSA-N
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Description

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C8H15N3O2S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibitors

  • A study by Penning et al. (1997) involved synthesizing and evaluating a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to block cyclooxygenase-2 (COX-2). This research led to the development of celecoxib, a drug in clinical trials for rheumatoid arthritis and osteoarthritis treatment Penning et al., 1997.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

  • Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This research suggests the potential of these compounds in developing novel inhibitors for these enzymes Ozmen Ozgun et al., 2019.

Antimicrobial and Antiproliferative Activities

  • El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating potential applications in antimicrobial treatments El‐Emary et al., 2002.
  • Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and tested their antiproliferative activities against cancer cell lines, showing promising results for cancer treatment Mert et al., 2014.

Metal Complex Inhibition

  • Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their inhibitory activity on human carbonic anhydrase isoenzymes, revealing potential therapeutic applications Büyükkıdan et al., 2017.

Sulfonamide Derivatives Synthesis

  • Komshina et al. (2020) focused on the synthesis of sulfonamide derivatives containing heterocyclic compounds, highlighting their utility as inhibitors of human carbonic anhydrases Komshina et al., 2020.

Antimicrobial and Antitubercular Agents

  • Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating them as potential antimicrobial and antitubercular agents Shingare et al., 2022.

Novel Synthesis Methods

  • Zhu et al. (2013) developed a method for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles, demonstrating a novel approach in the field of organic chemistry Zhu et al., 2013.

Mechanism of Action

    Target of Action

    Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial activities, and more . The specific targets of action can vary widely depending on the specific structure and functional groups of the pyrazole derivative.

Biochemical Analysis

Biochemical Properties

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby modulating the cellular response to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the sulfonamide group interacting with the enzyme’s active site, resulting in changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Properties

IUPAC Name

3,5-diethyl-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDIZQUBZARQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.